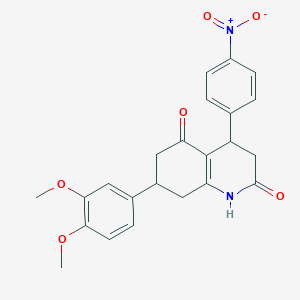![molecular formula C16H23N5O3 B4849417 N-(tert-butyl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4849417.png)
N-(tert-butyl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide
描述
N-(tert-butyl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide, also known as TAK-220, is a novel and selective antagonist of the chemokine receptor CCR5. It was first synthesized in 2007 by researchers at Takeda Pharmaceuticals as a potential therapeutic agent for the treatment of HIV/AIDS and other inflammatory diseases. Since then, TAK-220 has been the subject of numerous scientific studies exploring its synthesis method, mechanism of action, biochemical and physiological effects, and potential applications in research.
作用机制
N-(tert-butyl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide acts as a competitive antagonist of CCR5, binding to the receptor and preventing the binding of its natural ligands such as RANTES and MIP-1α. This blockade of CCR5 signaling inhibits the recruitment and activation of immune cells such as T cells, macrophages, and dendritic cells, which play a key role in inflammation and immune response. By modulating the activity of CCR5, this compound can influence various physiological processes such as chemotaxis, angiogenesis, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound can effectively block CCR5-mediated signaling in vitro and in vivo, with high selectivity and potency. It has been shown to reduce HIV replication and viral load in animal models and human clinical trials, as well as attenuate inflammatory responses in various disease models. This compound has also been reported to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
N-(tert-butyl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide has several advantages as a research tool, including its high selectivity and potency for CCR5, its well-characterized mechanism of action, and its availability as a commercial product. However, it also has some limitations, such as its relatively high cost, limited solubility in aqueous solutions, and potential off-target effects on other chemokine receptors. In addition, the use of this compound in research requires careful consideration of its potential effects on immune cell function and the interpretation of experimental results.
未来方向
There are several potential future directions for research on N-(tert-butyl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide and its applications. One area of interest is the development of more potent and selective CCR5 antagonists for use in HIV/AIDS therapy. Another area is the investigation of the role of CCR5 in various disease models, such as cancer and autoimmune disorders, and the potential therapeutic benefits of CCR5 blockade. Additionally, the use of this compound as a research tool for studying immune cell function and chemokine signaling pathways could lead to new insights into the mechanisms of inflammation and immune response.
科学研究应用
N-(tert-butyl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide has been primarily studied for its potential application in HIV/AIDS research, as CCR5 is a co-receptor for HIV entry into host cells. By blocking CCR5, this compound could potentially inhibit viral replication and reduce viral load in infected individuals. In addition, this compound has been investigated for its role in other inflammatory diseases such as multiple sclerosis, rheumatoid arthritis, and cancer. It has also been used as a tool for studying the role of CCR5 in immune cell migration and function.
属性
IUPAC Name |
N-tert-butyl-2-[5-(3-ethoxy-4-methoxyphenyl)tetrazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3/c1-6-24-13-9-11(7-8-12(13)23-5)15-18-20-21(19-15)10-14(22)17-16(2,3)4/h7-9H,6,10H2,1-5H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYIDOUXVTVAAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NN(N=N2)CC(=O)NC(C)(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4849334.png)
![methyl ({[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetyl}amino)(phenyl)acetate](/img/structure/B4849350.png)
![N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B4849351.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4849356.png)
![5-({[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4849361.png)
![4-[(4-chloro-2-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4849377.png)
![2-[(2-chlorobenzyl)thio]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4849389.png)


![1-(cyclopropylmethyl)-4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4849410.png)
![ethyl 4-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)benzoate](/img/structure/B4849421.png)
![6-({4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4849422.png)
![methyl 4-(4-fluorophenyl)-5-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4849425.png)

